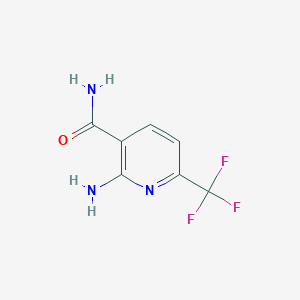
2-Amino-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(trifluoromethyl)nicotinamide (ATMN) is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been proposed that 2-Amino-6-(trifluoromethyl)nicotinamide exerts its anticancer activity by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme that is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a crucial role in various metabolic processes, including DNA repair and energy metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-Amino-6-(trifluoromethyl)nicotinamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of intracellular NAD+ and ATP, which are essential for cell survival. 2-Amino-6-(trifluoromethyl)nicotinamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the activation of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and immune response.
Advantages and Limitations for Lab Experiments
2-Amino-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, 2-Amino-6-(trifluoromethyl)nicotinamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its toxicity profile and pharmacokinetic properties need to be further investigated.
Future Directions
There are several future directions for research on 2-Amino-6-(trifluoromethyl)nicotinamide. One potential direction is to investigate its potential applications in combination therapies with other anticancer agents. Another direction is to study its effects on other metabolic pathways and cellular processes. Additionally, the development of more potent and selective NAMPT inhibitors based on 2-Amino-6-(trifluoromethyl)nicotinamide could lead to the discovery of new anticancer drugs. Overall, 2-Amino-6-(trifluoromethyl)nicotinamide has significant potential for further research in the field of medicinal chemistry and cancer biology.
Synthesis Methods
The synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with aqueous ammonia and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-Amino-6-(trifluoromethyl)nicotinamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
properties
CAS RN |
191478-53-2 |
|---|---|
Product Name |
2-Amino-6-(trifluoromethyl)nicotinamide |
Molecular Formula |
C7H6F3N3O |
Molecular Weight |
205.14 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14) |
InChI Key |
FBROSGZUSKIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





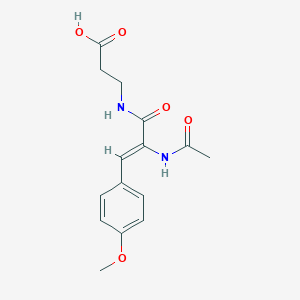
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

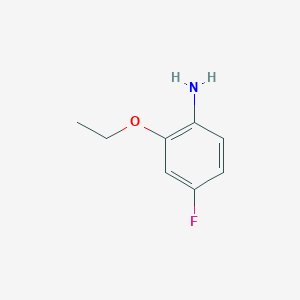
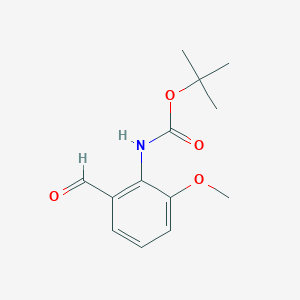
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

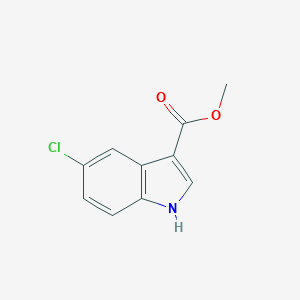
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)


